molecular formula C6H7NO B126380 2-Methoxypyridine CAS No. 1628-89-3

2-Methoxypyridine

Cat. No.: B126380
CAS No.: 1628-89-3
M. Wt: 109.13 g/mol
InChI Key: IWTFOFMTUOBLHG-UHFFFAOYSA-N
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Description

2-Methoxypyridine is an organic compound with the molecular formula C6H7NO. It is a derivative of pyridine, where a methoxy group is substituted at the second position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Biochemical Analysis

Cellular Effects

2-Methoxypyridine has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, when incorporated into DNA, this compound can affect the replication and transcription processes, leading to changes in gene expression patterns . Additionally, its presence in cellular environments can impact metabolic pathways, potentially altering the flux of metabolites and the overall metabolic state of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can form hydrogen bonds and other non-covalent interactions with nucleic acids, proteins, and enzymes. These interactions can lead to enzyme inhibition or activation, depending on the context. For example, this compound can inhibit certain DNA polymerases by mimicking natural nucleotides, thereby interfering with DNA synthesis . Additionally, it can modulate gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to a loss of its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular processes, including potential alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At high doses, this compound can exhibit toxic or adverse effects, including disruptions in metabolic processes and potential cytotoxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can influence the activity of enzymes such as phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical for cell proliferation, survival, and metabolism . By modulating these pathways, this compound can affect metabolic flux and the levels of key metabolites within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments . The compound’s distribution is essential for its biochemical activity, as it needs to reach its target sites to exert its effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function, as the compound needs to be in the right cellular context to interact with its target biomolecules

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxypyridine can be synthesized through several methods. One common method involves the methylation of 2-hydroxypyridine using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate . Another method includes the reaction of 2-chloropyridine with sodium methoxide .

Industrial Production Methods: Industrial production of this compound typically involves the continuous flow process where 2-chloropyridine is reacted with methanol in the presence of a catalyst such as sodium methoxide. This method is favored due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4-Methoxypyridine
  • 3-Methoxypyridine
  • 2,6-Dimethoxypyridine
  • 2-Ethylpyridine
  • 2-Methylpyridine

Comparison: 2-Methoxypyridine is unique due to the position of the methoxy group, which significantly influences its chemical reactivity and physical properties. For instance, 4-Methoxypyridine has the methoxy group at the fourth position, leading to different steric and electronic effects. Similarly, 3-Methoxypyridine and 2,6-Dimethoxypyridine have distinct reactivity patterns due to the varying positions of the methoxy groups .

Properties

IUPAC Name

2-methoxypyridine
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InChI

InChI=1S/C6H7NO/c1-8-6-4-2-3-5-7-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTFOFMTUOBLHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
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DSSTOX Substance ID

DTXSID60862722
Record name 2-Methoxypyridine
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Molecular Weight

109.13 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS], Colourless to pale yellow liquid; green fermented tea-like aroma
Record name 2-Methoxypyridine
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Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name 2-Methoxypyridine
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Density

1.044-1.050 (20º)
Record name 2-Methoxypyridine
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Vapor Pressure

2.58 [mmHg]
Record name 2-Methoxypyridine
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CAS No.

1628-89-3, 93337-21-4
Record name 2-Methoxypyridine
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Record name Pyridine, methoxy-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-methoxypyridine?

A1: The molecular formula of this compound is C6H7NO, and its molecular weight is 109.13 g/mol. []

Q2: What are the key spectroscopic features of this compound?

A2: Key spectroscopic data for this compound include:

  • IR Spectroscopy: Broad absorption band around 3100 cm-1 (hydroxy group), an intense peak at 1600 cm-1 (aromatic group). []
  • NMR Spectroscopy: Characteristic chemical shifts for aromatic and aliphatic protons and carbons. For instance, in DMSO-d6, the C8a carbon of the 2-quinolone tautomer resonates at 137.4 ppm, distinguishing it from the 2-quinolinol form. []

Q3: How does this compound react with lithium dialkylamides?

A3: this compound undergoes lithiation with lithium dialkylamides like LDA and LTMP. Interestingly, the lithiation pathway is not straightforward. The presence of both H-6 and H-3 protons on the pyridine ring is crucial for complete C-3 lithiation, suggesting a mechanism involving precomplexation of the lithium dialkylamide near the H-6 proton, followed by the formation of a 3,6-dilithiopyridine intermediate. []

Q4: Can this compound be converted to 2-chloropyridine?

A4: Yes, halogenated 2-methoxypyridines can be efficiently converted to the corresponding halogenated 2-chloropyridines using Vilsmeier-Haack conditions. This transformation proceeds with moderate yields, typically ranging from 50% to 71%. []

Q5: How does this compound participate in photochemical reactions?

A5: this compound derivatives, particularly those with cyano substituents, readily engage in photocycloaddition reactions with various partners.

  • Benzofuran: Irradiation of 3-cyano-2-methoxypyridine with benzofuran yields stereoisomeric 1:1 adducts. []
  • 1-Cyanonaphthalene: Similar photocycloaddition with 1-cyanonaphthalene forms a 1:1 adduct, with the reaction regioselectivity supported by Frontier Molecular Orbital calculations. []

Q6: What are some synthetic applications of this compound?

A6: this compound serves as a versatile building block in organic synthesis. It acts as a precursor for:

  • Bicyclic δ-Lactams: 5-Functionalized 2-methoxypyridines, accessible from 5-bromo-2-methoxypyridine via magnesium ate complexes, are valuable intermediates in the synthesis of bicyclic δ-lactams like tetrahydroquinolinones. []
  • Organosilicon-Linked Pyridines: Through a sequence of metallation, electrophilic substitution, and hydrosilylation, this compound is transformed into diverse organosilicon-linked pyridines. These reactions even allow the preparation of oligomers containing multiple this compound units. []
  • Bis-Heterocycles: Regioselective lithiation of this compound at the C-6 position, followed by transmetallation and palladium-catalyzed cross-coupling reactions, enables the efficient synthesis of various bis-heterocyclic compounds. []

Q7: What is the role of this compound in cobalt-catalyzed hydroarylation reactions?

A7: In cobalt-catalyzed hydroarylation reactions, this compound acts as a crucial ligand, promoting the linear selective addition of aryl imines to styrenes. When combined with a specific triarylphosphine and a Lewis base additive (DBU), it facilitates the formation of 1,2-diarylethanes with high regioselectivity. []

Q8: Are there any biological activities associated with this compound derivatives?

A8: Yes, certain this compound derivatives exhibit intriguing biological activities.

  • Antitubercular Activity: Several pyrrolo[3,2-b]pyridine-3-carboxamide derivatives linked to a this compound moiety display promising antitubercular activity against Mycobacterium tuberculosis, with potencies comparable to the reference drug pyrazinamide. []
  • Anti-HIV Activity: Studies suggest that this compound derivatives could inhibit HIV-1 replication by targeting HIV-1-associated Topoisomerase IIβ kinase (Topo IIβKHIV). []

Q9: Does this compound pose any environmental concerns?

A9: While this compound itself has not been extensively studied for environmental impact, a structurally related compound, 3,5,6-trichloro-2-methoxypyridine (TMP), is a major breakdown product of the herbicide triclopyr. Interestingly, a study found that orchid bees collect TMP, likely because its structure resembles naturally occurring compounds used by the bees in their courtship rituals. [] This highlights the importance of understanding the potential ecological effects of chemicals and their breakdown products.

Q10: Can microorganisms degrade chlorpyrifos and its metabolites, including 3,5,6-trichloro-2-methoxypyridine (TMP)?

A10: Yes, certain bacterial strains, like Acinetobacter baumanni and Bacillus cibi, can degrade chlorpyrifos. Interestingly, when these bacteria are combined with plants like Canna and Mentha in a constructed wetland system, the degradation pathway appears to bypass or rapidly degrade the potentially harmful metabolite TCP (2-hydroxy-3,5,6-trichloropyridine). Instead, TMP is detected, suggesting a different degradation route in the presence of the plant-bacterial consortium. []

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